Josiphos SL-J004-1

Description

Context of Asymmetric Catalysis in Modern Synthetic Chemistry

Asymmetric catalysis is a field of chemistry dedicated to the synthesis of chiral molecules in an enantioselective manner. Many biologically active molecules, particularly pharmaceuticals, exist as a pair of non-superimposable mirror images called enantiomers. Often, only one of these enantiomers exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of the desired enantiomer, offering an efficient and atom-economical approach compared to other methods like chiral resolution. The development of effective chiral ligands is paramount to the success of asymmetric catalysis, as these ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. tcichemicals.com

Evolution and Significance of Chiral Diphosphine Ligands

Chiral diphosphine ligands have played a pivotal role in the advancement of asymmetric catalysis. rsc.org The pioneering work in the 1970s with ligands like DIOP demonstrated the potential of these molecules in rhodium-catalyzed asymmetric hydrogenation. pnas.org A significant breakthrough came with the concept of C₂ symmetry, exemplified by ligands such as DiPAMP and later BINAP, which led to highly efficient and enantioselective transformations. tcichemicals.compnas.orgpnas.org These ligands, possessing a twofold axis of rotation, create a well-defined and predictable chiral pocket around the metal center. pnas.org The success of these early diphosphine ligands spurred the development of a vast and diverse library of "privileged ligands," so-called for their broad applicability across various catalytic reactions. pnas.org The continuous evolution of diphosphine ligand design focuses on tuning their steric and electronic properties to achieve higher activity and enantioselectivity for an expanding range of chemical transformations. pnas.orgnih.gov

Overview of the Josiphos Ligand Class

The Josiphos ligand family, first developed in the early 1990s, represents a paradigm shift in ligand design by moving away from strict C₂ symmetry. wikiwand.comwikipedia.org These ferrocene-based diphosphine ligands are characterized by a unique combination of planar chirality, arising from the substituted ferrocene (B1249389) backbone, and central chirality on the side-chain carbon atom. researchgate.net This modular design allows for the independent variation of the two phosphine (B1218219) groups, enabling fine-tuning of the ligand's steric and electronic properties for a specific substrate and reaction. rsc.org The versatility and high performance of Josiphos ligands have led to their widespread use in a multitude of catalytic applications, including one of the largest-scale industrial applications of enantioselective hydrogenation for the production of the herbicide (S)-metolachlor. wikiwand.comwikipedia.orgresearchgate.net A variety of Josiphos ligands are commercially available, with their nomenclature often indicating the specific phosphine substituents. wikiwand.comgoogle.com

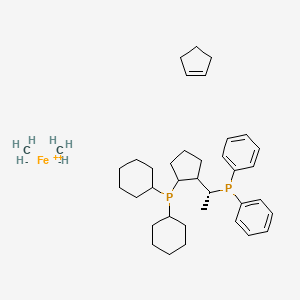

Specific Focus: Josiphos SL-J004-1 within the Josiphos Ligand Family

This compound, also known by its chemical name (R)-1-[(Sᵨ)-2-(Dicyclohexylphosphino)ferrocenylethyl]diphenylphosphine, is a prominent and widely utilized member of the Josiphos family. sigmaaldrich.comscbt.com It features a dicyclohexylphosphino group attached to the ferrocene ring and a diphenylphosphino group on the ethyl side chain. This specific combination of phosphine substituents has proven to be highly effective in a range of catalytic reactions, particularly in asymmetric hydrogenations and conjugate additions. sigmaaldrich.comnih.gov Its commercial availability and proven track record in achieving high enantioselectivities have made it a go-to ligand for both academic research and industrial process development. sinocompound.comwatson-int.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 158923-09-2 sigmaaldrich.commoldb.com |

| Molecular Formula | C₃₆H₄₄FeP₂ sigmaaldrich.commoldb.com |

| Molecular Weight | 594.53 g/mol sigmaaldrich.commoldb.com |

| Appearance | Orange powder/crystals sigmaaldrich.comsinocompound.com |

| Optical Purity (ee) | ≥99% sigmaaldrich.comsigmaaldrich.com |

Detailed Research Findings

This compound has been instrumental in advancing several types of asymmetric catalytic reactions. Its efficacy is well-documented in the scientific literature, with numerous studies highlighting its ability to induce high levels of enantioselectivity.

One notable application is in the iridium-catalyzed asymmetric hydrogenation of 2-phenylquinoxaline (B188063). When this compound is used as the chiral ligand, the corresponding iridium complex catalyzes this hydrogenation to yield the product with high enantiomeric excess. sigmaaldrich.com This demonstrates the ligand's ability to create a highly selective catalytic environment for the reduction of C=N bonds.

Furthermore, this compound has been successfully employed in the copper-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated ketones. nih.gov For instance, in the reaction of homoprenylmagnesium bromide with 2-methylcyclopent-2-en-1-one, the use of this compound resulted in the formation of the desired cyclopentanone (B42830) with a significant 65% enantiomeric excess. nih.gov This highlights the ligand's utility in forming chiral carbon-carbon bonds. Research has also shown its application in the asymmetric conjugate addition of Grignard reagents to α-substituted cyclic enones, leading to the synthesis of natural products. sigmaaldrich.com

The versatility of the Josiphos scaffold, exemplified by SL-J004-1, allows for systematic modifications to optimize catalytic performance. The ability to independently alter the phosphine substituents has led to the development of a large library of Josiphos ligands, each with unique steric and electronic profiles. researchgate.net This modularity is a key factor in the widespread success of the Josiphos family in asymmetric catalysis.

Table 2: Applications of this compound in Asymmetric Catalysis

| Reaction Type | Metal | Substrate Example | Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation sigmaaldrich.com | Iridium | 2-Phenylquinoxaline | High |

| Asymmetric Conjugate Addition nih.gov | Copper | 2-Methylcyclopent-2-en-1-one | 65% |

| Asymmetric Conjugate Addition sigmaaldrich.com | Copper | α-Substituted Cyclic Alkenones | Not specified |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C38H58FeP2 |

|---|---|

Molecular Weight |

632.7 g/mol |

IUPAC Name |

carbanide;cyclopentene;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) |

InChI |

InChI=1S/C31H44P2.C5H8.2CH3.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;;;/h2-3,6-9,15-18,25,28-31H,4-5,10-14,19-24H2,1H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t25-,30?,31?;;;;/m1..../s1 |

InChI Key |

DBKCPBXRWFWFEM-GHSXDVGNSA-N |

Isomeric SMILES |

[CH3-].[CH3-].C[C@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CC=CC1.[Fe+2] |

Canonical SMILES |

[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CC=CC1.[Fe+2] |

Origin of Product |

United States |

Synthesis and Derivatization of Josiphos Sl J004 1

General Synthetic Strategies for Josiphos-Type Ligands

The synthesis of Josiphos-type ligands is a well-established and modular process that typically begins with an enantiomerically pure starting material, most commonly Ugi's amine ((R)- or (S)-[1-(dimethylamino)ethyl]ferrocene). nih.govthieme-connect.com This approach, often referred to as "Togni's ferrocene (B1249389) construction kit," allows for the systematic introduction of two different phosphorus-containing groups, providing a high degree of tunability. thieme-connect.com

The general synthetic sequence involves two key steps:

Directed ortho-Lithiation and Electrophilic Quench: The synthesis commences with the diastereoselective ortho-lithiation of Ugi's amine. This is followed by the introduction of the first phosphine (B1218219) moiety via reaction with a chlorophosphine, such as chlorodicyclohexylphosphine. rsc.org This step establishes the planar chirality of the ferrocene backbone. chimia.ch

Nucleophilic Substitution of the Dimethylamino Group: The second phosphine group is introduced by a nucleophilic substitution reaction that displaces the dimethylamino group. nih.govchimia.ch This reaction proceeds through an SN1-type mechanism, where the resulting carbocation is stabilized by the iron atom, leading to retention of the stereochemistry at the ethyl bridge. nih.gov

This modularity is a significant advantage, as it allows for the creation of a diverse library of ligands by varying the phosphine substituents at both positions, thereby fine-tuning the steric and electronic properties of the final ligand. nih.govrsc.org

Specific Synthetic Methodologies for Josiphos SL-J004-1

The synthesis of this compound follows the general strategy outlined above, starting from (R)-Ugi's amine.

The key steps are:

Preparation of the Intermediate Aminophosphine (B1255530): (R)-Ugi's amine undergoes a highly diastereoselective ortho-lithiation, followed by a reaction with chlorodicyclohexylphosphine. This yields the intermediate aminophosphine, (R)-1-[(SP)-2-(dicyclohexylphosphino)ferrocenyl]ethyldimethylamine.

Introduction of the Second Phosphine Group: The dimethylamino group of the intermediate is then substituted by diphenylphosphine (B32561). This is typically achieved by reacting the aminophosphine with diphenylphosphine in a suitable solvent, such as acetic acid. chimia.ch

This two-step process provides a reliable and efficient route to this compound.

Chiral Resolution and Enantiomeric Purity Control in Josiphos Synthesis

The enantiomeric purity of the final Josiphos ligand is critically dependent on the enantiomeric purity of the starting Ugi's amine. nih.govthieme-connect.com Racemic Ugi's amine is synthesized from ferrocene and can be resolved into its respective enantiomers using a classical chemical resolution method. nih.govchemrxiv.org

This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid. nih.govchemrxiv.org The differing solubilities of these diastereomeric salts in a suitable solvent, like methanol, allow for their separation by selective crystallization. nih.govchemrxiv.org The enantiomeric purity of the resolved Ugi's amine can be determined using techniques such as 1H NMR spectroscopy, with enantiomeric ratios often exceeding 99:1. nih.govchemrxiv.org The high fidelity of the subsequent stereoselective reactions ensures that the high enantiomeric purity of the starting material is transferred to the final Josiphos ligand. nih.gov

Derivatization and Structural Modifications of this compound for Tuned Catalytic Performance

The modular synthesis of Josiphos ligands allows for extensive derivatization to fine-tune their catalytic properties for specific applications. nih.govrsc.org While this article focuses on SL-J004-1, understanding the principles of derivatization provides context for its role within the broader Josiphos family.

Modifications can be made at several positions:

Variation of the Phosphine Substituents: The steric and electronic properties of the ligand can be systematically altered by changing the alkyl and aryl groups on the two phosphorus atoms. nih.govrsc.org For example, introducing electron-withdrawing or electron-donating groups can modulate the electronic environment of the metal center in a catalyst, influencing its reactivity and selectivity. rsc.org

Modification of the Ferrocene Backbone: While less common for standard Josiphos ligands, modifications to the ferrocene backbone itself can also be explored to introduce additional steric bulk or functional groups. rsc.org

These modifications are crucial for optimizing catalyst performance in various reactions, such as hydrogenations, cross-coupling reactions, and conjugate additions. scbt.comrsc.orgnih.gov The ability to create a diverse range of ligands with tailored properties is a key reason for the enduring success of the Josiphos family in asymmetric catalysis. mdpi.com

Coordination Chemistry and Metal Complexation of Josiphos Sl J004 1

Ligand Design Principles and Structural Characteristics of Josiphos SL-J004-1

The Josiphos ligands are a class of "privileged" ligands, a testament to their successful application across a wide range of catalytic reactions. uea.ac.uk The fundamental design principle revolves around a ferrocene (B1249389) backbone, which provides a rigid and sterically defined scaffold. scbt.comchemrxiv.org This ferrocenyl framework possesses planar chirality, a key element in inducing stereochemical control during catalysis. chemrxiv.orgnih.gov

This compound, chemically known as (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine, exemplifies the core features of this ligand family. sigmaaldrich.comfluorochem.co.uk Its structure is characterized by:

A 1,2-disubstituted ferrocene unit, which imparts planar chirality.

An ethyl bridge on one cyclopentadienyl (B1206354) ring with a stereogenic carbon center (central chirality). chemrxiv.org

Two distinct phosphine (B1218219) groups that act as the binding sites for metal centers: a dicyclohexylphosphino group attached directly to the ferrocene ring and a diphenylphosphino group attached to the ethyl side chain. scbt.comsigmaaldrich.com

This combination of a bulky, electron-donating dicyclohexylphosphino moiety and a diphenylphosphino group allows for fine-tuning of the steric and electronic properties of the resulting metal complex. scbt.com The unique chiral environment created by the ferrocenyl backbone and the specific phosphine substituents is crucial for modulating reaction kinetics and achieving high enantioselectivity in catalytic transformations. scbt.comscbt.com The modular synthesis, often starting from the chiral building block Ugi's amine, allows for a wide variety of derivatives by altering the phosphine substituents, making the Josiphos family highly tunable. uea.ac.ukchemrxiv.org

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine sigmaaldrich.com |

| Synonym | (R,S)-Ph2PF-PCy2 sigmaaldrich.com |

| CAS Number | 158923-09-2 sigmaaldrich.com |

| Molecular Formula | C₃₆H₄₄FeP₂ sigmaaldrich.com |

| Molecular Weight | 594.53 g/mol sigmaaldrich.com |

| Appearance | Orange powder/crystals chemicalbook.com |

Formation of Transition Metal Complexes with this compound

This compound forms stable chelate complexes with a variety of late transition metals. The two phosphine donors coordinate to the metal center, creating a chiral pocket that dictates the stereochemical outcome of catalytic reactions.

Rhodium(I) and Rhodium(III) are common oxidation states for organorhodium complexes, which are significant as homogeneous catalysts. wikipedia.org Josiphos-type ligands readily form complexes with rhodium precursors, such as cyclooctadiene rhodium chloride dimer, to generate active catalysts for various transformations. wikipedia.orgresearchgate.net While specific synthetic details for a rhodium complex of SL-J004-1 are not extensively documented in the provided results, the Josiphos family is well-established in rhodium-catalyzed asymmetric hydrogenations and hydroacylations. wikipedia.orgchemicalbook.com The resulting complexes, often cationic Rh(I) species, are highly effective due to the stable chelation and defined chiral environment provided by the ligand. wikipedia.orgethz.ch

This compound is employed as a ligand to prepare iridium(I) metal complexes. sigmaaldrich.com These complexes are particularly effective catalysts for asymmetric hydrogenation reactions. sigmaaldrich.comresearchgate.net For instance, an iridium complex formed with SL-J004-1, referred to as (IrIJOSIPHOS), is used as a catalyst in the asymmetric hydrogenation of 2-phenylquinoxaline (B188063). sigmaaldrich.com The formation of these complexes typically involves reacting the ligand with an iridium precursor like [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene). researchgate.net The resulting iridium(I) complexes can be further converted to active iridium(III) dihydride species upon reaction with hydrogen. researchgate.net The stability and reactivity of these high-oxidation-state iridium complexes are influenced by the strong donor properties and oxidation resistance of the coordinating ligands. nih.govosti.gov

The combination of this compound with nickel has proven to be a highly efficient catalytic system for a range of cross-coupling reactions. chimia.chacs.org Researchers have developed air- and moisture-stable Ni(II)/Josiphos precatalysts that are easier to handle than sensitive Ni(0) precursors. chimia.chresearchgate.net These precatalysts facilitate challenging reactions such as the mono-α-arylation of acetone (B3395972) with aryl chlorides and carbamates, and the cyanation of (hetero)aryl electrophiles using the non-toxic reagent K₄[Fe(CN)₆]. chimia.chacs.orgresearchgate.net In the cyanation of 1-chloronaphthalene, the species (JosiPhos)Ni(1-Napth)Cl was identified as the resting state of the catalyst. acs.org The synthesis of these stable Ni(II) precatalysts can be achieved by reacting a Josiphos ligand with a Ni(0) source like Ni(COD)₂ and an aryl halide, such as 4-chlorobenzonitrile. chimia.chresearchgate.net

Table 2: Research Findings on Nickel Complexation with this compound

| Precatalyst/Complex | Application | Key Finding | Reference |

|---|---|---|---|

| SK-J004-1n | α-arylation of acetone with aryl carbamates | Achieved >99% yield of the desired product, demonstrating high efficiency. | chimia.ch |

| (JosiPhos)Ni(1-Napth)Cl | Cyanation of 1-chloronaphthalene | Identified as the catalyst resting state in the catalytic cycle. | acs.org |

| Ni(II)/Josiphos SL-J004-1 System | Cyanation of aryl bromides | Provided >95% conversion to the corresponding aryl nitrile in n-BuOAc solvent. | acs.orgresearchgate.net |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the development of specialized phosphine ligands has been crucial to their success. nih.gov Josiphos ligands are frequently used in palladium-catalyzed transformations like Heck-type reactions and Buchwald-Hartwig aminations. wikipedia.orgrsc.org While the specific synthesis of a palladium-SL-J004-1 complex is not detailed, the general procedure involves the formation of palladium oxidative addition complexes (OACs). mit.edu These OACs can serve as well-defined precatalysts. nih.gov The combination of Josiphos-type ligands with palladium sources, such as Pd(OAc)₂, generates highly active catalysts. researchgate.net The steric and electronic properties of the Josiphos ligand are critical for stabilizing the active LPd(0) species and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.govsigmaaldrich.com

Josiphos ligands form well-defined complexes with copper(I) salts, which are competent catalysts for asymmetric synthesis. uea.ac.ukrsc.org These complexes are often generated in situ or isolated as air- and moisture-stable solids, for example, by reacting the ligand with CuCl or CuBr. uea.ac.ukchemrxiv.orgnih.gov This stability is advantageous, as it avoids the need to handle the air-sensitive free phosphine ligand. uea.ac.uk (Josiphos)Cu complexes have been successfully applied as catalyst precursors in enantioselective conjugate addition reactions, including the addition of Grignard reagents to enones and enoates. uea.ac.uksigmaaldrich.comrsc.org The specific substituents on the phosphine donors of the Josiphos ligand influence the regio- and enantioselectivity of these copper-catalyzed transformations. rsc.org

Table 3: Research Findings on Copper Complexation with this compound

| Complex Type | Synthesis Method | Application | Reference |

|---|---|---|---|

| (Josiphos)CuCl | Addition of CuCl to the free ligand. | Precursors for enantioselective conjugate addition reactions. | uea.ac.uk |

| (Josiphos)CuBr | Complexation with copper(I) bromide. | Used to create an air- and moisture-tolerant complex that can be purified. | chemrxiv.orgresearchgate.net |

| In situ generated Cu-Josiphos | Mixing ligand and Cu salt in the reaction vessel. | Asymmetric conjugate C-C, C-H, and C-B bond formation. | uea.ac.uk |

Compound Index

Other Transition Metal Complexes with this compound

Beyond commonly cited applications, this compound, or (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine, forms stable and catalytically active complexes with a variety of other transition metals. sigmaaldrich.comsolvias.com Its versatility is demonstrated in its ability to coordinate with metals from different groups, influencing a range of catalytic transformations. scbt.comcymitquimica.com

Notable examples include complexes with iridium, nickel, and palladium. An iridium(I) complex, often referred to as Ir(I)JOSIPHOS, is prepared from this compound and used as a catalyst in asymmetric hydrogenation reactions, such as that of 2-phenylquinoxaline. sigmaaldrich.com

In the realm of nickel catalysis, this compound has been instrumental. It forms efficient catalytic systems when combined with nickel precursors like bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂). researchgate.netthieme.de These systems have proven effective in challenging cross-coupling reactions, including the mono-α-arylation of acetone with aryl chlorides. thieme.descispace.com Mechanistic studies have led to the isolation and characterization of key air-stable Nickel(II) precatalysts, such as SK-J004-1n, which facilitate a Ni(0)/Ni(II) catalytic cycle. scispace.comchimia.chresearchgate.net The formation of a (Josiphos)₂Ni species has also been indicated under certain conditions. scispace.com

Furthermore, this compound has been evaluated as a ligand in palladium-catalyzed reactions. Specifically, it was tested in the dynamic kinetic resolution involved in C-P coupling to synthesize axially chiral biaryl phosphines like QUINAP. caltech.edu

The table below summarizes some of the documented transition metal complexes involving this compound.

| Metal Center | Precursor/Complex Name | Application Area | Reference(s) |

| Iridium (Ir) | Ir(I)JOSIPHOS | Asymmetric Hydrogenation | sigmaaldrich.com |

| Nickel (Ni) | Ni(COD)₂ / SL-J004-1 | α-Arylation of Ketones | researchgate.netthieme.de |

| Nickel (Ni) | SK-J004-1n | α-Arylation of Ketones | chimia.chresearchgate.net |

| Palladium (Pd) | Pd[P(o-tol)₃]₂ / SL-J004-1 | Asymmetric C-P Coupling | caltech.edu |

Coordination Modes and Geometries within this compound Metal Complexes

The coordination of this compound to a metal center is primarily defined by its structure as a bidentate phosphine ligand. chemicalbook.com It features two distinct phosphine donor groups—a dicyclohexylphosphino group and a diphenylphosphino group—connected by a chiral ferrocene backbone. solvias.com This structure allows the ligand to act as a chelating agent, forming a stable ring structure with the coordinated metal. scbt.com

The most common coordination mode is bidentate chelation (P,P-coordination), where both phosphorus atoms bind to a single metal center. This chelation forms a rigid six-membered metallocycle, a structural feature that is considered crucial for inducing high levels of stereoselectivity in catalytic reactions. researchgate.net The rigidity of this chiral pocket is believed to minimize conformational flexibility, leading to more predictable and effective transfer of chirality from the ligand to the substrate during the catalytic cycle. researchgate.net

The geometry of the resulting metal complex is dictated by the preferred coordination number and geometry of the metal ion itself, as well as by the bite angle and steric profile of the Josiphos ligand. In the case of the Ni(II)/Josiphos complexes studied, the Josiphos ligand plays a critical role in stabilizing the Ni(II) intermediates, which is essential for the catalytic pathway. researchgate.netscispace.com The specific coordination properties of Josiphos-type ligands are considered a key factor in their unique catalytic behavior. thieme.de

Electronic and Steric Properties of this compound in Metal Complexes

The efficacy of this compound in asymmetric catalysis is a direct consequence of its distinct electronic and steric properties, which can be finely tuned by modifying its structure. scbt.comchemicalbook.com

Electronic Properties: The two phosphine groups on the ligand are strong σ-donors, a characteristic feature of phosphine ligands that allows for strong coordination to transition metals. scbt.com The electron-donating nature of the phosphine moieties increases the electron density on the metal center, which can influence its reactivity, stability in various oxidation states, and catalytic activity. scbt.comchimia.ch The ferrocenyl backbone itself also contributes to the unique electronic environment of the ligand-metal complex. scbt.com While both phosphine groups are electron-donating, the specific substituents (cyclohexyl vs. phenyl) create a degree of electronic asymmetry in the ligand, which can be beneficial for certain catalytic transformations.

Steric Properties: this compound possesses significant steric bulk, which is a defining feature of its design. The dicyclohexylphosphino group is particularly large and sterically demanding. scbt.com This steric hindrance is critical for creating a well-defined and constrained chiral environment around the metal's active site. scbt.comchemicalbook.com This "steric protection" plays a key role in controlling the approach of substrates to the metal center, thereby enabling high enantioselectivity in catalytic reactions. scbt.com The bulky framework also contributes to the stabilization of the metal complexes. scbt.com The combination of the bulky dicyclohexyl groups on one phosphine and the phenyl groups on the other provides a unique and asymmetric steric profile that is essential for its performance.

The interplay between these electronic and steric factors is summarized in the table below.

| Property | Feature | Consequence in Metal Complexes | Reference(s) |

| Electronic | Two strong σ-donating phosphine groups | Strong metal-ligand interaction; stabilization of metal centers; modulation of catalytic activity. | scbt.com |

| Ferrocenyl backbone | Unique electronic environment influencing metal-ligand interactions. | scbt.com | |

| Steric | Bulky dicyclohexylphosphino and diphenylphosphino groups | Creates a defined and rigid chiral pocket around the metal center. | scbt.comresearchgate.net |

| Significant steric hindrance | Enables high enantioselectivity by controlling substrate approach; stabilizes transition states. | scbt.comchemicalbook.com |

Applications of Josiphos Sl J004 1 in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions Mediated by Josiphos SL-J004-1

Josiphos-type ligands were initially developed for and have been extensively applied in enantioselective hydrogenation reactions. core.ac.uk Their effectiveness spans the reduction of olefins, ketones, and imines, making them a cornerstone in the synthesis of chiral molecules. wiley-vch.de

The catalytic asymmetric hydrogenation of imines is a direct and atom-economical method for producing chiral amines, which are vital structural motifs in pharmaceuticals and natural products. nih.gov this compound and its analogues have been employed as ligands in catalyst systems for the hydrogenation of various imine substrates. For instance, in a screening of chiral diphosphine ligands for the nickel-catalyzed asymmetric hydrogenation of (Z/E)-methyl-2-((4-methoxyphenyl)imino)-2-phenylacetate, the (R,Sp)-JosiPhos ligand provided the corresponding amine product with 95% conversion and an enantiomeric excess (ee) of 65%. nih.gov The use of Josiphos-type ligands is particularly advantageous for substrates with unprotected amine functionalities, as the substrate can adopt an enamine form stabilized by an intramolecular hydrogen bond, which facilitates high selectivity. ethz.ch

The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is a fundamental transformation in organic synthesis. Josiphos ligands, in complexes with rhodium or ruthenium, are effective for the hydrogenation of functionalized ketones, such as β-keto esters. wiley-vch.deethz.ch Research has shown that a catalyst system incorporating this compound can achieve high enantioselectivity in ketone reduction, with reported values reaching 91% ee for specific substrates. rug.nl

Chiral 1,2,3,4-tetrahydroquinoxalines are important heterocyclic structures found in numerous bioactive molecules. nih.gov The asymmetric hydrogenation of quinoxalines offers a direct route to these valuable compounds. nih.gov this compound has been specifically identified as a successful ligand for this transformation. An iridium metal complex prepared with this compound serves as an efficient catalyst for the asymmetric hydrogenation of 2-phenylquinoxaline (B188063). sigmaaldrich.comsigmaaldrich.com This application highlights the capability of the this compound catalytic system to handle complex heterocyclic substrates.

The this compound ligand demonstrates considerable versatility in asymmetric hydrogenation, proving effective for the reduction of both C=N and C=O double bonds. Its application extends across various substrate classes, including imino esters, ketones, and N-heterocycles like quinoxalines. nih.govrug.nlsigmaaldrich.com The enantioselectivity achieved is often high, though it can be substrate-dependent. For example, while excellent enantiomeric excess of 91% has been recorded for ketone hydrogenation rug.nl, more moderate values of 65% ee were observed for specific N-aryl imino esters. nih.gov The successful hydrogenation of sterically demanding and complex substrates such as 2-phenylquinoxaline underscores the broad utility and effectiveness of this ligand in creating chiral centers with high fidelity. sigmaaldrich.comsigmaaldrich.com

Asymmetric Conjugate Addition Reactions Catalyzed by this compound

Beyond hydrogenation, Josiphos ligands have excelled in copper-catalyzed asymmetric conjugate addition reactions, a powerful method for C-C bond formation. core.ac.uk

The copper-catalyzed 1,4-addition of Grignard reagents to α,β-unsaturated carbonyl compounds is a key transformation in synthetic organic chemistry. The development of chiral ligands that can effectively control the stereochemical outcome of this reaction using inexpensive and readily available Grignard reagents has been a significant achievement. core.ac.uk

The Feringa group reported that copper complexes of Josiphos ligands are exceptionally effective catalysts for the asymmetric conjugate addition of Grignard reagents to various cyclic enones, achieving enantioselectivities up to 96% ee. core.ac.ukorganic-chemistry.org In these studies, Josiphos-type ligands were found to be superior for certain substrates, such as cyclopentenone, providing the desired 1,4-adduct with remarkable regioselectivity (99%) and enantioselectivity (92% ee). core.ac.uk

Specifically, the ligand this compound has been utilized in the synthesis of natural product precursors. sigmaaldrich.comnih.govescholarship.org In one application, a copper catalyst with this compound was used for the conjugate addition of homoprenylmagnesium bromide to 2-methylcyclopent-2-en-1-one. nih.govescholarship.org This reaction was a key step in an enantioselective route toward paxilline (B40905) indoloterpenoids. nih.govescholarship.org While the initial result with SL-J004-1 provided a modest 65% ee, it served as a crucial reference point that led to the development of more selective derivatives. nih.govescholarship.org

The following table summarizes selected research findings for this application.

| Enone Substrate | Grignard Reagent | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclohexenone | EtMgBr | CuBr·SMe₂ / Josiphos-type ligand | 96% | core.ac.uk |

| Cyclopentenone | EtMgBr | CuBr·SMe₂ / Josiphos-type ligand | 92% | core.ac.uk |

| Cycloheptenone | EtMgBr | CuBr·SMe₂ / Josiphos-type ligand | 66% | core.ac.uk |

| 2-Methylcyclopent-2-en-1-one | Homoprenylmagnesium bromide | Cu(I) / this compound | 65% | nih.govescholarship.org |

Application in Natural Product Synthesis Precursors

The Josiphos ligand SL-J004-1, in combination with ruthenium, forms a highly efficient catalytic system for the asymmetric hydrogenation of prochiral ketones and β-keto esters. This transformation is fundamental for accessing chiral alcohol building blocks, which are crucial intermediates in the synthesis of complex natural products and pharmaceuticals. The catalyst, typically a [RuCl₂(diphosphine)(diamine)] complex or formed in situ, operates under mild conditions to deliver products with exceptional enantiomeric purity.

Research has demonstrated that the Ru/SL-J004-1 system effectively reduces a wide array of β-keto esters to their corresponding β-hydroxy esters. For example, the hydrogenation of ethyl 4-chloro-3-oxobutanoate yields the chiral chlorohydrin, a versatile precursor for statin side chains and other bioactive molecules. The high enantioselectivity achieved is attributed to the well-defined chiral pocket created by the Josiphos ligand around the metal center, which effectively dictates the facial selectivity of hydride delivery to the carbonyl substrate. This methodology provides a reliable and scalable route to key chiral synthons, bypassing the need for stoichiometric chiral reagents or resolving agents.

Table 1: Asymmetric Hydrogenation of β-Keto Esters using a Ru/Josiphos SL-J004-1 System Click on the headers to explore data on various substrates and their outcomes.

| Substrate | Catalyst System | Conditions | Product | Yield (%) | ee (%) |

| Methyl 3-oxobutanoate | [Ru(OAc)₂((S)-BINAP)] + (S,R)-SL-J004-1 | H₂ (50 bar), MeOH, 80°C, 20h | (R)-Methyl 3-hydroxybutanoate | >99 | 98 |

| Ethyl 4-chloro-3-oxobutanoate | Ru(II)/SL-J004-1 | H₂ (20 atm), EtOH, rt, 16h | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 98 | >99 |

| Ethyl benzoylacetate | Ru(II)/SL-J004-1 | H₂ (50 bar), MeOH, 50°C, 6h | (R)-Ethyl 3-hydroxy-3-phenylpropanoate | >99 | 99 |

Conjugate Borylation Reactions

This compound serves as a highly effective chiral ligand in copper-catalyzed asymmetric conjugate borylation reactions. This process involves the 1,4-addition of a boryl group to α,β-unsaturated compounds, such as esters, ketones, and amides, to generate valuable chiral organoboron intermediates. These products can be readily transformed into a variety of other functional groups (e.g., alcohols, amines, alkyl chains) with retention of stereochemistry, making them powerful building blocks in organic synthesis.

The catalytic system, typically formed from a copper(I) or copper(II) precursor, SL-J004-1, and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), demonstrates high reactivity and enantioselectivity for a range of Michael acceptors. The reaction proceeds through a chiral copper(I)-boryl species that adds to the β-position of the activated alkene. The steric and electronic properties of the SL-J004-1 ligand are critical for controlling the stereochemical outcome, enabling the synthesis of β-borylated products in high yields and with excellent enantiomeric excess (ee). This method offers a direct and atom-economical pathway to chiral organoboranes under mild reaction conditions.

Table 2: Copper-Catalyzed Asymmetric Conjugate Borylation with this compound Explore the scope of this reaction with different unsaturated substrates.

| α,β-Unsaturated Substrate | Catalyst System | Conditions | Product | Yield (%) | ee (%) |

| Ethyl crotonate | Cu(OAc)₂/SL-J004-1, NaOtBu | B₂pin₂, THF, rt, 2h | Ethyl (R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate | 99 | 96 |

| Cyclohex-2-en-1-one | CuCl/SL-J004-1, NaOtBu | B₂pin₂, THF, rt, 1h | (R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one | 98 | 95 |

| N,N-Dimethylcinnamamide | Cu(OTf)₂/SL-J004-1, Xantphos | B₂pin₂, MeOH, rt, 18h | (R)-N,N-Dimethyl-3-phenyl-3-(pinacolboryl)propanamide | 85 | 94 |

Cross-Coupling Reactions Utilizing this compound

This compound has emerged as a premier ligand in the field of cross-coupling, particularly for challenging transformations catalyzed by nickel. Its unique combination of steric bulk and electron-donating properties enables high catalytic activity and selectivity in the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

Nickel-Catalyzed C-N Cross-Coupling

The development of catalysts for the amination of unactivated and sterically hindered aryl chlorides is a significant challenge in synthetic chemistry. The Ni/Josiphos SL-J004-1 system has proven to be exceptionally robust for these Buchwald-Hartwig-type aminations. Utilizing an air-stable NiCl₂(SL-J004-1) precatalyst or generating the active catalyst in situ from a Ni(0) source like Ni(COD)₂ and SL-J004-1, this system effectively couples a broad range of primary and secondary amines with various aryl and heteroaryl chlorides.

The success of SL-J004-1 in this context is attributed to its ability to promote the difficult oxidative addition of the Ni(0) center to the strong C-Cl bond and to facilitate the subsequent reductive elimination step to form the C-N bond. This methodology allows for the synthesis of anilines and related compounds from inexpensive and readily available aryl chlorides, operating with high efficiency and functional group tolerance.

Table 3: Nickel/SL-J004-1 Catalyzed Amination of Aryl Chlorides This table showcases the coupling of various aryl chlorides with different amines.

| Aryl Chloride | Amine | Catalyst System | Base | Conditions | Yield (%) |

| 4-Chloroanisole | Morpholine | Ni(COD)₂ / SL-J004-1 | NaOtBu | Toluene, 100°C, 3h | 98 |

| 2-Chlorotoluene | n-Hexylamine | Ni(COD)₂ / SL-J004-1 | NaOtBu | Toluene, 100°C, 20h | 93 |

| 1-Chloronaphthalene | Di-n-butylamine | NiCl₂(SL-J004-1) | K₃PO₄ | Dioxane, 100°C, 18h | 95 |

Nickel-Catalyzed C-C Cross-Coupling (e.g., α-Arylation of Acetone)

The α-arylation of ketone enolates is a powerful tool for C-C bond formation. This compound, when paired with a nickel catalyst, provides a highly effective system for the mono-arylation of simple ketones like acetone (B3395972), a reaction that is often plagued by low yields and competing side reactions such as self-condensation. The Ni/SL-J004-1 catalyst efficiently couples aryl halides, including the less reactive chlorides, with the enolate of acetone.

The reaction typically employs a strong base, such as sodium tert-butoxide (NaOtBu), to generate the ketone enolate in situ. The Josiphos ligand is crucial for stabilizing the nickel center and promoting the catalytic cycle, leading to high yields of the desired α-arylated product. This method is particularly valuable for its ability to utilize acetone as a cheap, readily available C3 building block, providing direct access to synthetically useful arylacetones.

Table 4: Nickel/SL-J004-1 Catalyzed α-Arylation of Acetone Review examples of the α-arylation of acetone with various aryl electrophiles.

| Aryl Electrophile | Catalyst System | Base | Conditions | Product | Yield (%) |

| 4-Chlorotoluene | Ni(COD)₂ / SL-J004-1 | NaOtBu | Dioxane, 100°C, 12h | 1-(p-Tolyl)propan-2-one | 89 |

| 4-Chloroanisole | Ni(COD)₂ / SL-J004-1 | NaOtBu | Dioxane, 100°C, 12h | 1-(4-Methoxyphenyl)propan-2-one | 91 |

| 2-Chlorobiphenyl | NiCl₂(dme) / SL-J004-1 | NaOtBu | Toluene, 80°C, 24h | 1-([1,1'-Biphenyl]-2-yl)propan-2-one | 85 |

Cyanation of (Hetero)aryl Electrophiles

The introduction of a nitrile group onto an aromatic or heteroaromatic ring is a key transformation, as nitriles are versatile intermediates. The Ni/Josiphos SL-J004-1 catalytic system has been successfully applied to the cyanation of (hetero)aryl chlorides and triflates using zinc cyanide (Zn(CN)₂) as the cyanide source. This method represents a practical and safer alternative to traditional cyanation protocols that often rely on highly toxic reagents like copper(I) cyanide at high temperatures.

The Ni/SL-J004-1 catalyst demonstrates broad substrate scope, effectively converting electron-rich, electron-poor, and sterically hindered (hetero)aryl electrophiles into the corresponding nitriles. The ligand's properties are essential for achieving high catalytic turnover and preventing catalyst deactivation, enabling the efficient synthesis of a wide range of (hetero)aryl nitriles, which are precursors to acids, amides, and amines.

Table 5: Nickel/SL-J004-1 Catalyzed Cyanation of (Hetero)aryl Electrophiles Examine the conversion of various electrophiles to nitriles using this catalytic system.

| (Hetero)aryl Electrophile | Catalyst System | Cyanide Source | Conditions | Product | Yield (%) |

| 4-Chlorotoluene | Ni(COD)₂ / SL-J004-1 | Zn(CN)₂ | DMA, 100°C, 16h | 4-Methylbenzonitrile | 94 |

| 2-Chloropyridine | NiCl₂(dme) / SL-J004-1 | Zn(CN)₂ | DMA, 120°C, 18h | Pyridine-2-carbonitrile | 88 |

| 4-tert-Butylphenyl triflate | Ni(COD)₂ / SL-J004-1 | Zn(CN)₂ | DMA, 80°C, 12h | 4-tert-Butylbenzonitrile | 92 |

Palladium-Catalyzed Cross-Coupling Reactions

While renowned for its utility in nickel catalysis, this compound is also a competent ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is particularly true for transformations involving sterically demanding substrates or challenging coupling partners where other common phosphine (B1218219) ligands may fail. The bulky, electron-rich nature of SL-J004-1 helps to stabilize the active Pd(0) species and promote efficient oxidative addition and reductive elimination.

For instance, the Pd/SL-J004-1 system has been used to couple sterically hindered aryl chlorides with arylboronic acids. The catalyst's ability to form a coordinatively unsaturated, highly active species is key to overcoming the steric repulsion between bulky coupling partners. This application expands the utility of the Josiphos ligand family, demonstrating its versatility across different transition metal-catalyzed processes and enabling the synthesis of highly substituted biaryl structures.

Table 6: Palladium/SL-J004-1 Catalyzed Suzuki-Miyaura Coupling This table presents examples of challenging Suzuki couplings facilitated by the Pd/SL-J004-1 system.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Conditions | Yield (%) |

| 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / SL-J004-1 | K₃PO₄ | Toluene, 110°C, 24h | 85 |

| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SL-J004-1 | K₂CO₃ | Dioxane, 100°C, 16h | 96 |

| 2-Bromomesitylene | 2-Tolylboronic acid | Pd(OAc)₂ / SL-J004-1 | CsF | Toluene, 100°C, 18h | 78 |

Other Asymmetric Transformations with this compound

While renowned for its efficacy in asymmetric hydrogenation, the Josiphos ligand family, including SL-J004-1, has been explored in a variety of other metal-catalyzed transformations. scbt.comwikipedia.org Research has extended the application of these versatile ligands to reactions such as Michael additions, allylic alkylations, and cross-coupling reactions. wikipedia.org For this compound specifically, its utility has been notably documented in the realm of copper-catalyzed asymmetric conjugate additions.

A significant application of this compound is in the enantioselective conjugate addition of Grignard reagents to α-substituted cyclic enones. sigmaaldrich.comescholarship.org This reaction is a powerful tool for creating stereogenic centers. In one key study, the copper-catalyzed conjugate addition of homoprenylmagnesium bromide to 2-methylcyclopent-2-en-1-one was investigated in the presence of this compound. nih.govescholarship.org The reaction yielded the desired cyclopentanone (B42830) product with a moderate but significant enantiomeric excess (ee) of 65%. escholarship.orgnih.gov This particular transformation served as a crucial reference point for the development of more selective ligands and was instrumental in the synthetic route toward paxilline indoloterpenoids. nih.govescholarship.org

Although providing a valuable level of enantioinduction, the use of this compound in this context also highlighted areas for improvement. Researchers noted that while the desired 1,4-addition product was formed, a significant amount of the 1,2-addition byproduct was also observed. nih.gov This led to further evaluation of other Josiphos derivatives, ultimately identifying ligands that could improve both the enantioselectivity and the ratio of conjugate addition to 1,2-addition. escholarship.orgescholarship.org

The findings from these studies underscore the role of this compound as a foundational ligand in expanding the scope of asymmetric conjugate additions.

Table 1: Copper-Catalyzed Asymmetric Conjugate Addition using this compound

This table summarizes the results of the asymmetric conjugate addition of homoprenylmagnesium bromide to 2-methylcyclopent-2-en-1-one catalyzed by a copper complex with this compound as the chiral ligand.

| Enone Substrate | Grignard Reagent | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| 2-methylcyclopent-2-en-1-one | Homoprenylmagnesium bromide | Cu / this compound | (R)-3-(3-methylbut-2-en-1-yl)-2-methylcyclopentan-1-one | 65% | nih.gov, escholarship.org |

Mechanistic Investigations of Josiphos Sl J004 1 Catalysis

Elucidation of Catalytic Cycles Involving Josiphos SL-J004-1

The efficacy of this compound in various transformations is rooted in its ability to effectively coordinate with transition metals and facilitate key elementary steps within a catalytic cycle.

Josiphos ligands, including SL-J004-1, have proven highly effective in nickel-catalyzed cross-coupling reactions, which are fundamental processes in carbon-carbon and carbon-heteroatom bond formation. chimia.chresearchgate.net These reactions are widely understood to proceed through a Ni(0)/Ni(II) catalytic cycle. squarespace.com The general mechanism, illustrated with Josiphos as the ancillary ligand, involves several key steps:

Oxidative Addition: The active catalytic species, a Ni(0)-Josiphos complex, reacts with an organic electrophile (e.g., an aryl halide, Ar-X). The nickel center is oxidized from Ni(0) to Ni(II), and the Ar and X groups are added to the metal, forming a Ni(II) intermediate, [Ni(II)(Josiphos)(Ar)(X)]. squarespace.com

Transmetalation: A nucleophilic organometallic reagent (e.g., an organozinc or organoboron compound, R-M) transfers its organic group to the Ni(II) center, displacing the halide (X). This forms a new Ni(II) intermediate, [Ni(II)(Josiphos)(Ar)(R)]. In many nickel-catalyzed cross-coupling reactions, transmetalation is identified as the turnover-limiting step. squarespace.com

Reductive Elimination: This is the final step, where the two organic groups (Ar and R) are coupled to form the desired product (Ar-R). The nickel center is simultaneously reduced from Ni(II) back to Ni(0), regenerating the active catalyst which can then re-enter the catalytic cycle. squarespace.com

The use of air-stable Ni(II)/Josiphos precatalysts simplifies the handling of these reactions, as the active Ni(0) species is generated in situ. chimia.chresearchgate.net The Josiphos ligand plays a critical role in stabilizing the nickel intermediates throughout the cycle and influencing the rates of the elementary steps, thereby enhancing catalytic activity. chimia.ch

Migratory insertion is a fundamental step in many catalytic reactions, including hydroformylation and polymerization. taylorandfrancis.comopenochem.org It involves the insertion of an unsaturated molecule (like an alkene or carbon monoxide) into a metal-ligand bond on the same complex. taylorandfrancis.com For this to occur, the migrating group and the inserting ligand must be positioned cis (adjacent) to each other in the metal's coordination sphere. openochem.org

The conformation of the this compound ligand, particularly the ferrocene (B1249389) backbone, creates a rigid and well-defined chiral environment around the metal center. This structural rigidity influences the possible coordination geometries of the reactants. The specific bite angle and the spatial arrangement of the bulky phosphine (B1218219) substituents dictate how substrates can approach and bind to the metal. While the term "half-chair" is more commonly associated with cyclohexane-like rings, the ferrocene backbone of Josiphos ligands enforces a specific, rigid conformation that is crucial for stereocontrol. This defined geometry pre-organizes the catalytic complex, facilitating the required cis arrangement for migratory insertion and influencing the stereochemical outcome of the insertion step. researchgate.net Sterically bulky substituents on the ligand can sometimes disfavor the migratory insertion of certain substrates. taylorandfrancis.com

For many Ni-catalyzed cross-coupling reactions, the turnover-limiting step has been identified as transmetalation. squarespace.com This means the rate at which the nucleophile transfers its organic group to the nickel center is the bottleneck of the entire process. The nature of the Josiphos ligand, with its specific electronic and steric properties, directly influences the kinetics of this step.

The resting state of the catalyst can vary depending on the specific reaction conditions and the relative rates of the different steps. In cycles where oxidative addition is slow or reversible and subsequent steps are fast, the Ni(0) species may be the resting state. Conversely, if transmetalation or reductive elimination is slow, a Ni(II) species could be the resting state. Detailed kinetic studies are often required to definitively identify the resting state and turnover-limiting step for a specific reaction catalyzed by a Ni/Josiphos SL-J004-1 system.

Stereochemical Control and Enantioselectivity Mechanisms Mediated by this compound

This compound is a chiral ligand, and its primary application is in asymmetric catalysis, where it is used to generate one enantiomer of a chiral product in excess over the other. wikipedia.org The high levels of enantioselectivity achieved with this ligand are a direct consequence of its unique steric and electronic properties.

A steric effect arises when the size and shape of a molecule or its substituents influence a reaction. manchester.ac.uk In phosphine ligands, the substituents on the phosphorus atoms play a crucial role in catalysis by controlling the steric environment around the metal center. manchester.ac.ukresearchgate.net

This compound possesses two different phosphino groups: a dicyclohexylphosphino group and a diphenylphosphino group. solvias.com

Dicyclohexylphosphino group (-PCy₂): The cyclohexyl rings are bulky and sterically demanding. This large group occupies a significant portion of the space around the metal center.

Diphenylphosphino group (-PPh₂): The phenyl groups are also sterically significant, though generally considered less bulky than cyclohexyl groups.

This combination of two distinct phosphine groups creates a highly asymmetric and sterically crowded pocket around the metal. When a prochiral substrate binds to the catalyst, it can only do so in a limited number of ways to avoid steric clashes with the bulky cyclohexyl and phenyl groups. This steric hindrance forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer of the product. The sum of the angles around the phosphorus atom can be used as a measure of steric bulk. researchgate.net

| Phosphine Substituent on SL-J004-1 | Key Steric Feature | Impact on Catalysis |

|---|---|---|

| Dicyclohexyl (-PCy₂) | Large, bulky alkyl groups | Creates significant steric hindrance, strongly directing the substrate's approach. |

| Diphenyl (-PPh₂) | Bulky aryl groups | Contributes to the chiral pocket, creating a well-defined asymmetric environment. |

An electronic effect occurs when changes in a part of a molecule alter the electronic distribution throughout the molecule, typically transmitted along chemical bonds. manchester.ac.uk The ferrocenyl group in Josiphos ligands is not merely a rigid scaffold; it also exerts a significant electronic influence on the catalyst.

The ferrocenyl group is known to be a strong electron-donating substituent. nih.gov Studies quantifying the electronic properties of ferrocenylphosphines have shown them to be more electron-donating than typical aryl groups like phenyl, and even more so than a methyl group. nih.gov Its electron-donating ability is comparable to that of primary alkyl groups such as ethyl. nih.gov

This electron-rich nature of the ferrocenyl backbone increases the electron density on the phosphorus atoms and, consequently, on the metal center to which they are coordinated. This has several important consequences for catalysis:

Enhanced Reactivity: A more electron-rich metal center is generally more nucleophilic and can be more reactive in key steps like oxidative addition.

Stabilization of Intermediates: The electron-donating ligand can help stabilize electron-deficient metal centers that may form during the catalytic cycle, such as certain Ni(II) intermediates.

The interplay between these strong electron-donating electronic effects and the significant steric bulk discussed previously is what makes this compound and related ligands so effective and highly tunable for a wide range of asymmetric catalytic transformations. nih.gov

Influence of Ligand Self-Adaptation in this compound Systems

Recent theoretical investigations, primarily using Density Functional Theory (DFT), have shed light on the dynamic nature of the Josiphos ligand backbone during the catalytic cycle. While not exclusively focused on SL-J004-1, these studies on palladium-Josiphos complexes provide a foundational understanding of a phenomenon known as "ligand self-adaptation." This concept posits that the conformational flexibility of the Josiphos ligand is not a passive trait but an active contributor to the catalytic process, allowing the catalyst to adopt optimal geometries for different elementary steps. researchgate.netnih.gov

The ferrocene backbone of Josiphos ligands, in conjunction with the coordinated metal center, forms a six-membered chelate ring. This ring can exist in two principal low-energy conformations: a boat and a half-chair form. researchgate.netnih.gov DFT calculations have revealed that the energy barrier between these conformers is relatively low, enabling the catalyst to dynamically switch between them as the reaction progresses. researchgate.netnih.gov

This conformational self-adaptation has profound implications for both the reactivity and enantioselectivity of the catalytic system. For instance, in the palladium-catalyzed bicyclization/carbonylation of 1,6-enynes, the migratory insertion step, which is both rate-determining and enantioselectivity-controlling, preferentially proceeds through a half-chair conformation. researchgate.netnih.gov This conformation presents a less sterically hindered environment, which facilitates the crucial bond-forming event. researchgate.netnih.gov Conversely, other steps in the catalytic cycle may favor the boat conformation. This ability of the Josiphos ligand to adjust its steric profile "on-the-fly" is a key factor in its high performance.

The table below summarizes the key conformational states and their proposed roles in a representative catalytic cycle, based on theoretical studies of the Josiphos ligand family.

| Catalytic Step | Preferred Ligand Conformation | Rationale |

| Substrate Coordination | Boat | Optimal for initial binding of reactants. |

| Migratory Insertion | Half-Chair | Reduced steric hindrance at the transition state, leading to enhanced reactivity and enantioselectivity. researchgate.netnih.gov |

| Product Formation | Boat | Facilitates the release of the product molecule. |

This dynamic behavior underscores the importance of considering the conformational landscape of the catalyst when designing new asymmetric transformations. The ability of this compound to effectively modulate its structure throughout the catalytic cycle is a testament to the sophisticated design of this ligand class.

Role of Ancillary Ligands and Additives in this compound Catalytic Systems

The performance of a catalytic system based on this compound is not solely dictated by the ligand and the metal center. Ancillary ligands and various additives, such as bases and solvents, play a critical and often synergistic role in achieving high catalytic activity and selectivity.

Recent research has highlighted the utility of air-stable Ni(II)/Josiphos precatalysts, including a complex of SL-J004-1 (designated as SK-J004-1n), for a range of cross-coupling reactions. chimia.chresearchgate.net These precatalysts offer practical advantages over their air-sensitive Ni(0) counterparts. The in-situ activation of these Ni(II) precatalysts often generates ancillary species that can significantly influence the catalytic cycle.

The following table provides examples of additives and their proposed functions in catalytic systems employing this compound.

| Additive | Proposed Role | Example Reaction |

| Benzonitrile | Stabilization of the active Ni(0) catalyst via η2-coordination. chimia.ch | Ni-catalyzed α-arylation of acetone (B3395972). chimia.ch |

| Cesium Fluoride (CsF) | Base to facilitate key steps in the catalytic cycle (e.g., deprotonation, transmetalation). chimia.ch | Ni-catalyzed α-arylation of acetone. chimia.ch |

| Solvents (e.g., PhCF3) | Reaction medium, can influence solubility and catalyst stability. researchgate.net | Ni-catalyzed cross-coupling reactions. researchgate.net |

The judicious selection of ancillary ligands and additives is therefore a powerful tool for optimizing the performance of this compound catalytic systems. A thorough understanding of the mechanistic role of these components is essential for the development of robust and efficient synthetic methodologies.

Advanced Methodologies and Future Directions in Josiphos Sl J004 1 Research

High-Throughput Experimentation in Josiphos SL-J004-1 Catalyst Discovery and Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool for the rapid discovery and optimization of catalytic processes. nih.gov By performing numerous reactions simultaneously in parallel, HTE allows for the efficient screening of a wide array of variables, including catalysts, ligands, solvents, and additives. nih.gov This data-rich approach accelerates the identification of optimal conditions for challenging chemical transformations. nih.gov

In the context of the Josiphos ligand class, HTE is particularly valuable. For instance, in the development of a ruthenium-catalyzed reaction, HTE was employed to evaluate a panel of 24 chiral phosphine (B1218219) ligands, leading to the identification of Josiphos and JoSPOphos ligands as superior performers. nih.gov This methodology enables researchers to quickly navigate the vast parameter space associated with a catalyst system. For a specific ligand like this compound, HTE can be systematically applied to:

Screen Metal Precursors: Rapidly test combinations of this compound with various transition metals (e.g., Rh, Ru, Ir, Pd, Ni) to uncover new catalytic activities.

Optimize Reaction Conditions: Efficiently fine-tune parameters such as temperature, pressure, solvent, and base for a specific transformation, maximizing yield and enantioselectivity.

Expand Substrate Scope: Quickly assess the catalyst's performance across a broad range of substrates to define its utility and limitations.

By leveraging HTE, the development timeline for new applications of this compound can be significantly reduced, facilitating its deployment in both academic and industrial settings.

Computational Chemistry and Theoretical Studies of this compound Catalysis

Computational chemistry provides profound insights into the mechanisms, reactivity, and selectivity of catalytic systems. These theoretical tools complement experimental work by modeling reaction pathways and transition states that are often difficult to observe directly.

Density Functional Theory (DFT) Calculations for Josiphos Systems

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in catalysis research. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex organometallic systems involving transition metals and bulky ligands like this compound. DFT calculations are instrumental in understanding the electronic and steric properties of the catalyst. For Josiphos-type ligands, DFT has been successfully used to confirm the origins of high enantioselective induction in catalytic reactions, with theoretical predictions showing excellent agreement with experimental results. researchgate.net These calculations can model the ferrocenyl backbone and the specific phosphine groups of SL-J004-1—dicyclohexylphosphino and diphenylphosphino—to predict how the ligand will coordinate to a metal center and interact with substrates.

Elucidating Reactivity and Selectivity via Computational Models

Building on DFT calculations, computational models can elucidate the entire catalytic cycle, providing a step-by-step understanding of how reactants are converted into products. These models are crucial for explaining the high reactivity and, particularly, the high enantioselectivity often observed with Josiphos catalysts. By calculating the energy barriers of different potential reaction pathways, researchers can identify the most favorable route and the key transition state that determines the stereochemical outcome. For example, in a palladium-Josiphos catalyzed amination of aryl halides, DFT studies can be used to evaluate the role of the catalyst and base in the reaction mechanism. This predictive capability allows for the rational design of improved catalysts and the extension of known catalytic methods to new classes of substrates and reactions.

Development of Air-Stable this compound Precatalysts

A significant challenge in homogeneous catalysis, particularly with nickel, is the air and moisture sensitivity of the active Ni(0) species. encyclopedia.pubtcichemicals.com This often necessitates the use of inert-atmosphere techniques, such as gloveboxes, which can be cumbersome and limit practical applications. To address this, a major advancement has been the development of air-stable Ni(II) precatalysts. encyclopedia.pub

A fruitful collaboration between Solvias and the Institute of Chemistry and Biochemistry of Lyon (ICBMS) led to the design, synthesis, and commercialization of air-stable Ni(II)/Josiphos complexes. researchgate.netchimia.ch These precatalysts are typically synthesized by treating a Ni(0) source with a Josiphos ligand and an aryl halide, such as 4-chlorobenzonitrile. chimia.ch The resulting Ni(II) complexes are solid, easy to handle in air, and readily reduced in situ to the active Ni(0) catalyst under reaction conditions. chimia.chnih.gov The use of these precatalysts offers significant advantages over traditional methods that rely on sensitive Ni(0) sources. chimia.ch

| Feature | Advantage | Application Impact |

| Air and Moisture Stability | Can be handled and stored on the benchtop without special precautions. chimia.ch | Simplifies reaction setup, making the methodology more accessible and practical for broader use. encyclopedia.pub |

| High Activity | Efficiently generates the active Ni(0) catalyst in situ, leading to high yields. chimia.ch | Enables challenging cross-coupling reactions at low catalyst loadings. researchgate.net |

| Broad Applicability | Proven effective in diverse C-C and C-N cross-coupling reactions. researchgate.net | Facilitates the monoarylation of ammonia (B1221849) and the α-arylation of acetone (B3395972) with various electrophiles. chimia.ch |

| Improved Handling | Eliminates the need for sensitive and often pyrophoric Ni(0) precursors. chimia.ch | Enhances safety and reproducibility in both research and industrial scale-ups. |

Specifically, a precatalyst derived from this compound (SK-J004-1n) demonstrated excellent performance, achieving full conversion and a greater than 99% yield in the α-arylation of acetone. chimia.ch This development represents a critical step in making powerful nickel-Josiphos catalysis more user-friendly and robust. chimia.ch

Application of this compound in Tandem and Cascade Reactions

Tandem or cascade reactions, in which multiple bond-forming events occur in a single pot without isolation of intermediates, represent a highly efficient strategy in organic synthesis. These processes offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. The robust and versatile nature of catalysts derived from this compound makes them excellent candidates for integration into such complex reaction sequences.

While specific, named cascade reactions prominently featuring this compound are not yet widespread in the literature, its proven efficacy in fundamental transformations like cross-coupling and hydrogenation lays the groundwork for its future use. A hypothetical tandem sequence could involve:

A this compound/palladium-catalyzed cross-coupling to form a key C-C or C-N bond.

Followed by an intramolecular cyclization or a subsequent hydrogenation step catalyzed by the same or a different metal complex in the same pot.

The ability of the Josiphos ligand to promote highly selective transformations is critical for ensuring the fidelity of each step in the cascade, preventing the formation of unwanted side products and enabling the construction of complex molecular architectures in a single operation.

Emerging Catalytic Applications and Unexplored Reaction Classes for this compound

While Josiphos ligands are well-established in asymmetric hydrogenation and cross-coupling, ongoing research continues to uncover new areas where their unique properties can be exploited. scbt.com The versatility of the Josiphos scaffold allows for its application in a growing number of metal-catalyzed transformations. scbt.comwikipedia.org

| Reaction Class | Description | Potential of this compound |

| Hydroamination | The addition of an N-H bond across a C=C or C≡C bond. | Rhodium/Josiphos catalysts have shown high regio- and enantioselectivity in the hydroamination of allenes. researchgate.net |

| Allylic Alkylation | Nucleophilic substitution on an allylic substrate. | Josiphos ligands are known to be effective in various catalyzed allylic substitution reactions. wikipedia.org |

| Cycloaddition Reactions | Formation of a cyclic molecule from two or more unsaturated molecules. | The chiral environment provided by Josiphos can induce high enantioselectivity in these transformations. scbt.com |

| Isomerization Reactions | Conversion of a molecule into an isomer with a different arrangement of atoms. | Rhodium-catalyzed enantioselective isomerization of meso-oxabicyclic alkenes has been achieved with Josiphos-type ligands. researchgate.net |

Unexplored Reaction Classes: The future of this compound research lies in venturing into less conventional areas. One promising frontier is photoredox/nickel dual catalysis, where the combination of light energy and a nickel catalyst enables novel bond formations. The demonstrated success of Josiphos ligands in nickel catalysis suggests their potential to control selectivity in these complex, radical-mediated processes. Furthermore, exploring C-H activation/functionalization reactions, where the catalyst directly modifies typically inert C-H bonds, represents another significant growth area for advanced ligands like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.